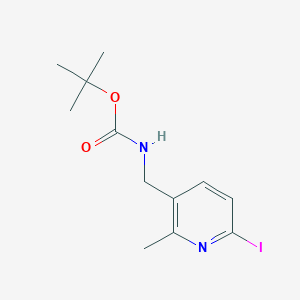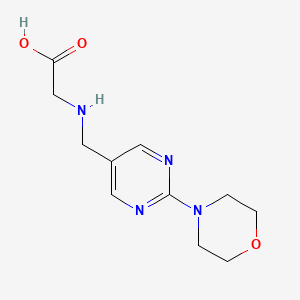![molecular formula C6H5N3O B13004333 Pyrazolo[1,5-b]pyridazin-4(7H)-one](/img/structure/B13004333.png)
Pyrazolo[1,5-b]pyridazin-4(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-b]pyridazin-4(7H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridazine ring, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[1,5-b]pyridazin-4(7H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the desired heterocyclic structure . The reaction conditions often include the use of catalysts such as Lewis acids or transition metal complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Pyrazolo[1,5-b]pyridazin-4(7H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Lewis acids, transition metal complexes
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can exhibit different chemical and biological properties .
Aplicaciones Científicas De Investigación
Pyrazolo[1,5-b]pyridazin-4(7H)-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Pyrazolo[1,5-b]pyridazin-4(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system but different biological properties.
Pyrazolo[3,4-d]pyridazine: Shares structural similarities but differs in its chemical reactivity and biological activity.
Uniqueness
Pyrazolo[1,5-b]pyridazin-4(7H)-one is unique due to its specific ring fusion and the resulting electronic and steric properties. These properties contribute to its distinct chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C6H5N3O |
|---|---|
Peso molecular |
135.12 g/mol |
Nombre IUPAC |
7H-pyrazolo[1,5-b]pyridazin-4-one |
InChI |
InChI=1S/C6H5N3O/c10-6-2-4-8-9-5(6)1-3-7-9/h1-4,8H |
Clave InChI |
WOGBPKZQPXEBCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CNN2C(=CC=N2)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B13004273.png)

![7-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B13004278.png)



![tert-Butyl4-(dimethylamino)octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13004316.png)
![Benzyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13004319.png)




![1-Ethyl-2-((Z)-((Z)-3-ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)methyl)pyridin-1-ium chloride](/img/structure/B13004342.png)
